
(E)-Ethyl 2-methyl-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 2-methyl-4-oxobut-2-enoate is an organic compound with the molecular formula C7H10O3. It is an ester derived from the condensation of ethyl alcohol and 2-methyl-4-oxobut-2-enoic acid. This compound is characterized by its conjugated double bond and carbonyl group, which contribute to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-methyl-4-oxobut-2-enoate typically involves the esterification of 2-methyl-4-oxobut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 2-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amino esters, thioesters, halo esters.
Applications De Recherche Scientifique
(E)-Ethyl 2-methyl-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 2-methyl-4-oxobut-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The conjugated double bond and carbonyl group facilitate its binding to active sites, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of enzymes and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the conjugated double bond.
Methyl 2-methyl-4-oxobut-2-enoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxobutanoate: Similar but with a different position of the carbonyl group.
Uniqueness
(E)-Ethyl 2-methyl-4-oxobut-2-enoate is unique due to its conjugated double bond, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
ethyl (E)-2-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)6(2)4-5-8/h4-5H,3H2,1-2H3/b6-4+ |
Clé InChI |
SHPFIKDJWFHYJR-GQCTYLIASA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C=O)/C |
SMILES canonique |
CCOC(=O)C(=CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



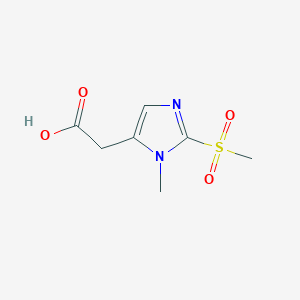
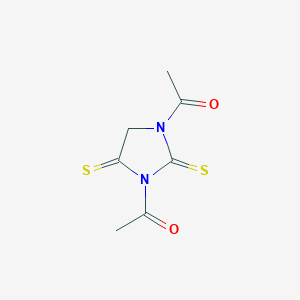
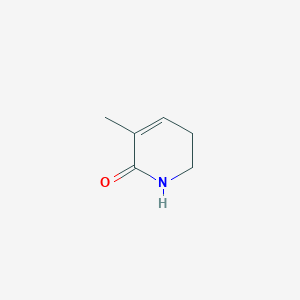
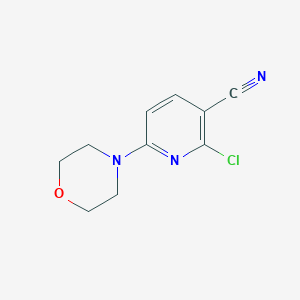



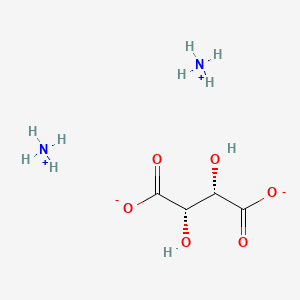
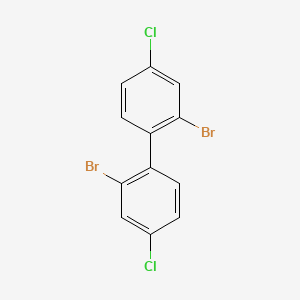
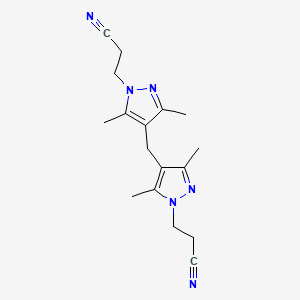
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
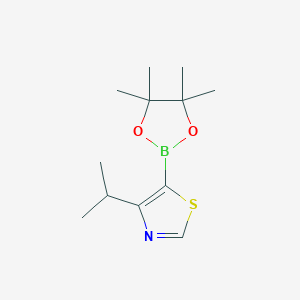
![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
